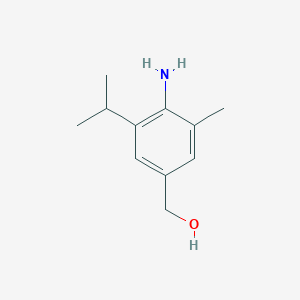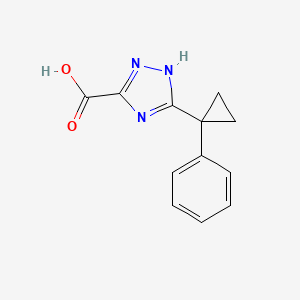
2-Phenylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms is replaced by a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohexane-1,3-dione can be achieved through several methods. One efficient method involves the reaction of cyclohexane-1,3-dione with phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions: 2-Phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学的研究の応用
2-Phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-Phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
2-Phenylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione: Lacks the phenyl group, leading to different chemical properties and reactivity.
2-Methylcyclohexane-1,3-dione: Substitution with a methyl group instead of a phenyl group, resulting in different steric and electronic effects.
2-Phenylcyclopentan-1,3-dione: A smaller ring size, affecting the compound’s stability and reactivity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
56964-05-7 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChIキー |
BMLKSMGUVMXKQS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)




